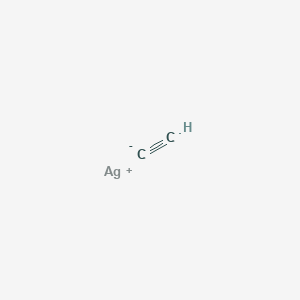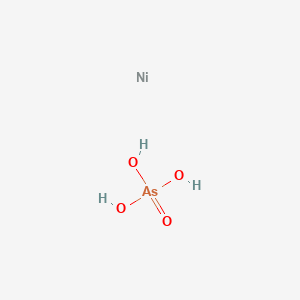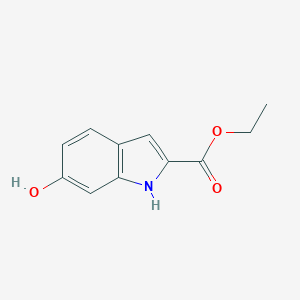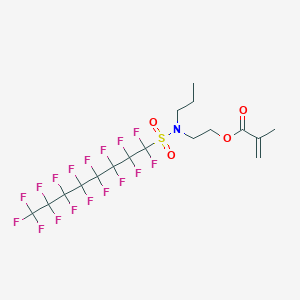![molecular formula C9H25NO8S2 B089179 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate CAS No. 13098-28-7](/img/structure/B89179.png)
3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate, also known as MMPP, is a chemical compound that has gained significant attention in scientific research due to its potential as a biological probe. MMPP is a sulfonate ester derivative of spermidine, which is a naturally occurring polyamine that is involved in several biological processes. MMPP has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate involves its ability to inhibit spermidine synthase, which is an enzyme involved in the biosynthesis of spermidine. Spermidine is a polyamine that is involved in several biological processes, including cell growth and proliferation. By inhibiting spermidine synthase, 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate can reduce the intracellular levels of spermidine and other polyamines, leading to a decrease in cell growth and proliferation. 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate has also been shown to modulate the expression of genes involved in cell differentiation, which may contribute to its ability to induce differentiation in several cell types.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate are primarily related to its ability to modulate polyamine metabolism. 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate has been shown to reduce the intracellular levels of spermidine and other polyamines, leading to a decrease in cell growth and proliferation. 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate has also been shown to induce differentiation in several cell types, including neuronal cells and myoblasts. The ability of 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate to induce differentiation is thought to be due to its ability to modulate the expression of genes involved in cell differentiation.
実験室実験の利点と制限
One of the main advantages of using 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate in lab experiments is its ability to inhibit spermidine synthase, which can be useful in studying polyamine metabolism and its role in cell growth and differentiation. 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate has also been shown to induce differentiation in several cell types, which can be useful in studying the molecular mechanisms involved in cell differentiation. However, one of the limitations of using 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate in lab experiments is its potential toxicity, which may limit its use in certain experimental conditions.
将来の方向性
There are several possible future directions for the study of 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate. One possible direction is to investigate the potential use of 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate as a therapeutic agent in the treatment of cancer and other diseases. 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate has been shown to inhibit cell growth and proliferation, which may make it a promising candidate for the development of anticancer drugs. Another possible direction is to study the molecular mechanisms involved in the ability of 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate to induce differentiation in several cell types. Understanding these mechanisms may lead to the development of new strategies for promoting tissue regeneration and repair. Finally, further studies are needed to investigate the potential toxicity of 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate and to develop safer and more effective methods for its use in lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate is a sulfonate ester derivative of spermidine that has gained significant attention in scientific research due to its potential as a biological probe. 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate has been used as a biological probe in several scientific research applications, including the study of polyamine metabolism, cell growth, and differentiation. 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate has several advantages and limitations for lab experiments, and there are several possible future directions for the study of 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate. Overall, 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate is a promising compound with potential applications in several areas of scientific research.
合成法
3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate can be synthesized using several methods, including the reaction of spermidine with methanesulfonyl chloride in the presence of a base, such as triethylamine. The reaction proceeds at room temperature, and the product can be purified using column chromatography. Another method involves the reaction of spermidine with methanesulfonyl chloride in the presence of a tertiary amine, such as N,N-diisopropylethylamine. The product can be isolated using a similar purification method. Both methods yield 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate as a white solid with a melting point of approximately 120°C.
科学的研究の応用
3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate has been used as a biological probe in several scientific research applications, including the study of polyamine metabolism, cell growth, and differentiation. 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate is a potent inhibitor of spermidine synthase, which is an enzyme involved in the biosynthesis of spermidine. By inhibiting spermidine synthase, 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate can reduce the intracellular levels of spermidine and other polyamines, leading to a decrease in cell growth and proliferation. 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate has also been used to induce differentiation in several cell types, including neuronal cells and myoblasts. The ability of 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate to induce differentiation is thought to be due to its ability to modulate the expression of genes involved in cell differentiation.
特性
CAS番号 |
13098-28-7 |
|---|---|
製品名 |
3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate |
分子式 |
C9H25NO8S2 |
分子量 |
303.4 g/mol |
IUPAC名 |
3-[methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate |
InChI |
InChI=1S/C9H21NO6S2/c1-10(6-4-8-15-17(2,11)12)7-5-9-16-18(3,13)14/h4-9H2,1-3H3 |
InChIキー |
YODYTTBZSKJAKD-UHFFFAOYSA-N |
SMILES |
CN(CCCOS(=O)(=O)C)CCCOS(=O)(=O)C |
正規SMILES |
CN(CCCOS(=O)(=O)C)CCCOS(=O)(=O)C |
関連するCAS |
3415-62-1 (hydrochloride) |
同義語 |
1-propanol, 3,3'-(methylimino)bis-, dimethanesulfonate (ester), hydrochloride 3,3'-(methylimino)di-1-propanoldimethanesulfonate 3,3'-(methylimino)di-1-propanoldimethanesulfonate hydrochloride N-methylbis(3-mesyloxypropyl)amine.HCl NSC 84641 NSC-84641 substance 838 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Manganese iodide tetrahydrate [MI]](/img/structure/B89102.png)






![[(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate](/img/structure/B89121.png)

![5-Hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B89127.png)

![Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-](/img/structure/B89132.png)